5-(Azepan-1-ylmethyl)quinolin-8-ol
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Overview
Description
Chemical Reactions Analysis
5-(Azepan-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Azepan-1-ylmethyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylmethyl)quinolin-8-ol is not well-documented. it is likely to interact with specific molecular targets and pathways in biological systems, influencing various biochemical processes.
Comparison with Similar Compounds
5-(Azepan-1-ylmethyl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar quinoline structure and have various applications in chemistry and medicine.
Azepane derivatives: These compounds share a similar azepane structure and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of quinoline and azepane structures, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(azepan-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H20N2O/c19-15-8-7-13(14-6-5-9-17-16(14)15)12-18-10-3-1-2-4-11-18/h5-9,19H,1-4,10-12H2 |
InChI Key |
XRTMJBANLXBOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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